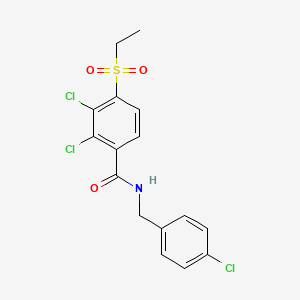![molecular formula C13H14Cl2 B2404538 1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane CAS No. 2287309-80-0](/img/structure/B2404538.png)
1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for benzene rings in medicinal chemistry, providing enhanced metabolic stability and improved pharmacokinetic properties .
准备方法
The synthesis of 1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions often involve photochemical transformations and the use of mixed ester/acyl chloride moieties . Industrial production methods may include scalable continuous flow processes to ensure consistent and high-yield production of the desired compound.
化学反应分析
1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons or other reduced derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for benzene rings, enhancing the metabolic stability and pharmacokinetic properties of drug candidates.
Material Science: The unique structure of bicyclo[1.1.1]pentane derivatives makes them useful in the design of novel materials with specific properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.
作用机制
The mechanism of action of 1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold can mimic the electronic properties of benzene rings, allowing it to interact with biological targets in a similar manner. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
相似化合物的比较
1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane can be compared with other similar compounds such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and physical properties.
Benzene Derivatives: While benzene derivatives are planar, bicyclo[1.1.1]pentane derivatives are three-dimensional, offering different steric and electronic properties.
Cyclopentane Derivatives: These compounds have a similar ring structure but lack the unique three-dimensional arrangement of bicyclo[1.1.1]pentane.
The uniqueness of this compound lies in its ability to combine the stability of the bicyclo[1.1.1]pentane scaffold with the reactivity of the chloromethyl and chlorophenyl groups, making it a versatile compound for various applications.
属性
IUPAC Name |
1-(chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2/c14-9-13-6-12(7-13,8-13)5-10-3-1-2-4-11(10)15/h1-4H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSXNSJBPBOVCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CCl)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2404457.png)

![1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2404459.png)

![6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2404466.png)
![Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate](/img/structure/B2404469.png)

![N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)

![3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2404475.png)
![[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2404476.png)

